molecular formula C19H17FN2O B2805995 N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1351590-22-1

N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2805995
CAS No.: 1351590-22-1
M. Wt: 308.356
InChI Key: YTHNPCRTSDRHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” is a complex organic compound that contains several functional groups. It has a fluorobenzyl group, a phenyl group, a pyrrole ring, and an acetamide group. Each of these groups can confer different properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The fluorobenzyl and phenyl groups are aromatic, the pyrrole ring is a heterocycle, and the acetamide group contains a carbonyl and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its lipophilicity, and the presence of an amide could allow for hydrogen bonding .

Scientific Research Applications

Photovoltaic Efficiency and Optical Properties

A study on benzothiazolinone acetamide analogs, including compounds with similar structures to N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, explored their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light-harvesting efficiency (LHE) and favorable free energy for electron injection, indicating their potential application in photovoltaic cells. Additionally, their non-linear optical (NLO) activity was assessed, suggesting potential uses in NLO devices (Mary et al., 2020).

Anticancer Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide were synthesized and evaluated for their anti-inflammatory activity, which is often a precursor to exploring anticancer properties due to the role of inflammation in cancer progression. Among these derivatives, significant anti-inflammatory activity was observed, suggesting a potential pathway for anticancer research (Sunder & Maleraju, 2013).

Anticonvulsant Activities

A study on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives highlighted the anticonvulsant activities of these compounds. Derivatives with the alpha-furan-2-yl, alpha-oxazol-2-yl, and alpha-thiazol-2-yl groups demonstrated exceptional protection against induced seizures in mice, comparable to phenytoin, a well-known anticonvulsant drug. This indicates the potential of this compound analogs in developing new anticonvulsant therapies (Kohn et al., 1993).

Antiallergic Agents

Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents synthesized a series of compounds to identify novel antiallergic compounds. One particular compound demonstrated potency significantly higher than astemizole, a reference drug, in an ovalbumin-induced histamine release assay. This suggests the relevance of structural analogs of this compound in the development of antiallergic medications (Menciu et al., 1999).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s impossible to say what the mechanism of action of this compound might be .

Future Directions

The future directions for research on this compound would depend on its intended use. If it has potential as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c20-17-11-5-4-10-16(17)14-21-19(23)18(22-12-6-7-13-22)15-8-2-1-3-9-15/h1-13,18H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHNPCRTSDRHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=CC=CC=C2F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.